molecular formula C10H10BrNO B3281781 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- CAS No. 740842-85-7

3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

Cat. No.: B3281781
CAS No.: 740842-85-7
M. Wt: 240.10 g/mol
InChI Key: IFCGMECMILIYNX-UHFFFAOYSA-N
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Description

Significance of Benzazepinone (B8055114) Scaffolds in Advanced Chemical Research

Benzazepinone scaffolds are a prominent class of bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. This structural framework, consisting of a benzene (B151609) ring fused to a seven-membered azepinone ring, serves as a versatile template for the design of biologically active molecules. The inherent conformational flexibility of the seven-membered ring allows for optimal spatial arrangement of substituents, enabling precise interactions with a variety of biological targets.

Notably, benzazepinone derivatives have been successfully developed as potent inhibitors of enzymes such as glycogen (B147801) phosphorylase, which is a key target in the management of type 2 diabetes. tandfonline.comnih.gov Furthermore, this scaffold is a core component in the development of antagonists for various receptors, including dopamine (B1211576) receptors, highlighting its importance in the search for new therapeutic agents for neurological disorders. nih.gov The continued exploration of the benzazepinone core underscores its privileged status in the design of novel pharmaceuticals.

Role of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are indispensable building blocks in modern organic synthesis. The introduction of a halogen atom, such as bromine, onto a heterocyclic ring system dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile functional handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

The presence of a bromine atom can also modulate the electronic properties of the heterocyclic ring, influencing its reactivity and the regioselectivity of subsequent reactions. In the context of medicinal chemistry, halogenation is a common strategy to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com Therefore, halogenated heterocycles, including brominated benzazepinones, are highly sought-after intermediates in the synthesis of novel compounds with potential therapeutic applications.

Overview of the Research Landscape Surrounding the Chemical Compound

The research landscape for 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is primarily centered on its role as a key synthetic intermediate. While specific studies focusing exclusively on this compound are not abundant in publicly accessible literature, its importance can be inferred from the broader context of research on substituted benzazepinones. The synthesis of various halogenated benzazepine derivatives is an active area of investigation, driven by the need for novel building blocks in drug discovery programs.

For instance, a United States Patent describes the direct bromination of a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, demonstrating a feasible route to introduce a bromine atom onto the benzazepine nucleus. google.com Although this patent does not specifically detail the synthesis of the 7-bromo isomer of 3H-2-benzazepin-3-one, it provides a strong precedent for such a transformation. The existence of this compound in the catalogs of several chemical suppliers further indicates its utility as a readily available starting material for more complex synthetic endeavors.

Rationale for Comprehensive Academic Investigation of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

The rationale for a comprehensive academic investigation of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- stems from its potential as a versatile precursor for the synthesis of a diverse library of novel compounds. The strategic placement of the bromine atom at the 7-position of the benzazepinone core opens up numerous avenues for chemical modification.

A primary motivation for its study is its potential use in structure-activity relationship (SAR) studies. By utilizing the bromine as a point of diversification, chemists can systematically introduce a variety of substituents at this position to probe the molecular interactions with a biological target. This approach is fundamental to the process of lead optimization in drug discovery. For example, studies on halogenated 1-phenylbenzazepines have explored their affinity for dopamine receptors, providing a clear rationale for the synthesis of halogenated analogs. nih.gov

Furthermore, a thorough investigation of the reactivity and synthetic transformations of this compound would be of significant value to the broader chemical community. Understanding the regioselectivity of its reactions and developing efficient protocols for its functionalization would provide synthetic chemists with powerful tools for the construction of novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-8-6-12-10(13)4-2-7(8)5-9/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGMECMILIYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237293
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-85-7
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h 2 Benzazepin 3 One, 7 Bromo 1,2,4,5 Tetrahydro and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Benzazepinone (B8055114) Core

Retrosynthetic analysis of the benzazepinone core involves strategically disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors. For the 3H-2-benzazepin-3-one skeleton, the most common disconnections are at the amide bond within the seven-membered ring and the C-C or C-N bonds that form the ring itself.

A primary disconnection across the C(1)–N(2) amide bond reveals a γ-amino acid precursor. This approach simplifies the synthesis to the formation of a key intermediate containing both the aromatic and the carboxylic acid functionalities. A second common strategy involves disconnecting the C(4)-C(5) or the C(1)-C(9) (benzylic) bond, which points towards cyclization methods like intramolecular Friedel-Crafts reactions or ring-closing metathesis from appropriately functionalized acyclic precursors.

The construction of the benzazepinone ring system is the cornerstone of the synthesis. Several key bond-forming and cyclization strategies have been developed for this purpose, leveraging different catalytic systems and reaction mechanisms.

Intramolecular Friedel-Crafts Alkylation: This is a classic method for forming the seven-membered ring. An acyclic precursor, typically a hydrobromide salt of a compound with the structure Ar-[CH₂]m-NH-[CH₂]n-Br, can be cyclized using a Lewis acid like anhydrous aluminum chloride. rsc.org This reaction forms the benzylic C-C bond, effectively closing the ring.

Reductive Cyclization: This approach can be used to form various substituted tetrahydro-3-benzazepines, which can then be oxidized to the corresponding benzazepinone. acs.orgnih.gov

Gold-Catalyzed Hydroamidation: A modern and regioselective method involves the 7-endo-dig cyclization of 2-(1-alkynyl)phenylacetamides. acs.org This gold-catalyzed intramolecular hydroamidation directly yields the 3-benzazepinone core with high efficiency. acs.org

Palladium-Catalyzed Sequences: Multi-component, one-pot reactions catalyzed by palladium can construct the 2,3,4,5-tetrahydro-1H-2-benzazepine skeleton through a sequence of ortho-alkylation, alkenylation, and subsequent intramolecular aza-Michael addition. researchgate.net

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Key Cyclization Strategies for the Benzazepinone Core

Cyclization Strategy Description Key Reagents/Catalysts Relevant Precursors
Intramolecular Friedel-Crafts Alkylation Lewis acid-mediated cyclization to form the benzylic C-C bond of the azepine ring. rsc.org Anhydrous AlCl₃ Arylethylamino-propyl bromides rsc.org
Gold-Catalyzed Hydroamidation A regioselective 7-endo-dig cyclization that forms the amide bond and the ring simultaneously. acs.org Au(PPh₃)Cl/AgSbF₆ 2-(1-Alkynyl)phenylacetamides acs.org
Reductive Cyclization Formation of the tetrahydro-3-benzazepine ring, which can be a precursor to the benzazepinone. acs.orgnih.gov Various reducing agents Appropriately functionalized acyclic amines
Palladium-Catalyzed Annulation A one-pot sequence involving multiple C-C and C-N bond formations to build the heterocyclic ring. researchgate.net Palladium catalysts o-Iodoalkylbenzene, N-Cbz-bromoalkylamine, electron-poor olefin researchgate.net

Total Synthesis Approaches to the Chemical Compound

While a specific, detailed total synthesis for 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is not extensively documented in single publications, plausible synthetic routes can be constructed based on established methodologies for analogous structures. These can be broadly categorized as linear or convergent.

A linear synthesis involves the sequential modification of a single starting material. For the target compound, a plausible linear route would begin with a brominated aromatic compound, such as 4-bromotoluene. This starting material would undergo a series of functional group transformations to build the side chain necessary for cyclization. For example, benzylic bromination followed by chain extension and amination could lead to a precursor suitable for an intramolecular cyclization to form the final benzazepinone ring.

Convergent strategies involve the independent synthesis of two or more key fragments, which are then combined to form the target molecule. For 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, a convergent approach might involve preparing a brominated phenylacetic acid derivative and a separate amino-containing fragment. These two pieces could then be coupled, for instance via an amide bond formation, followed by a final ring-closing step to yield the benzazepinone core. This approach can be more efficient and allows for greater flexibility in modifying different parts of the molecule.

Precursor Chemistry and Starting Material Functionalization

The successful synthesis of the target compound relies heavily on the preparation of appropriately functionalized precursors, particularly the brominated aromatic component.

The bromine atom at the 7-position of the benzazepinone is typically introduced via electrophilic aromatic substitution on a suitable aromatic precursor. The choice of brominating agent and reaction conditions is crucial to ensure the desired regioselectivity.

Common methods for the bromination of activated and deactivated aromatic rings include:

Direct Bromination with Br₂: Often used with a Lewis acid catalyst like FeBr₃, this method is effective for direct bromination of benzene (B151609) rings. vulcanchem.com

N-Bromosuccinimide (NBS): NBS is a versatile and milder brominating agent. It can be used with an acid catalyst or under free-radical conditions, depending on the substrate. organic-chemistry.org For example, 6-hydroxy-1-benzazepine-2-one has been successfully brominated at the 7-position using NBS in ethyl acetate.

Ammonium (B1175870) Bromide with an Oxidant: A greener approach involves using ammonium bromide as the bromine source in the presence of an oxidant like Oxone®. This method can proceed at ambient temperature without a catalyst. organic-chemistry.org

The synthesis of brominated precursors is a fundamental step, and various protocols have been optimized for different aromatic systems. mdpi.comnih.govnih.gov

Table 2: Common Methods for Aromatic Bromination

Brominating Agent Catalyst/Conditions Substrate Type Notes
Br₂/FeBr₃ Lewis Acid (FeBr₃) General aromatic rings Classic and effective method for electrophilic aromatic substitution. vulcanchem.com
N-Bromosuccinimide (NBS) Ethyl Acetate or H₂SO₄ Activated or deactivated aromatics Milder alternative to Br₂; regioselectivity can be controlled by conditions. organic-chemistry.org
Ammonium Bromide/Oxone® Methanol or water Activated aromatic compounds A catalyst-free method that operates at room temperature. organic-chemistry.org
Tribromoisocyanuric acid (TBCA) Trifluoroacetic acid Moderately deactivated arenes Effective for brominating less reactive aromatic rings.

Synthesis of Suitable Carbonyl and Nitrogen-Containing Building Blocks

The construction of the benzazepinone ring system is critically dependent on the availability of appropriately functionalized acyclic precursors. These building blocks are designed to contain both a nitrogen-containing group and a carbonyl source or a group that can be converted into a carbonyl. The structure of these precursors dictates the final substitution pattern of the heterocyclic product and the type of cyclization strategy that can be employed.

Common strategies for synthesizing these key building blocks include:

γ-Arylpropylamine Derivatives: These are common precursors for palladium-catalyzed C-H carbonylation reactions. acs.org They can be synthesized from γ-arylated amino acid derivatives or by other standard organic chemistry methods that establish a three-carbon chain between an aromatic ring and an amino group. The amine is often protected with a directing group, such as 2-(pyridin-2-yl)sulfonyl (N-SO2Py), which also facilitates the subsequent C-H activation step. acs.org

2-(1-Alkynyl)phenylacetamides: These building blocks are designed for gold-catalyzed hydroamidation cyclizations. The synthesis typically involves coupling a 2-halophenylacetamide with a terminal alkyne via a Sonogashira coupling, followed by manipulation of the side chain to generate the acetamide (B32628) moiety. This places the amide nitrogen in a position to attack the alkyne upon activation by a gold catalyst. acs.org

Ortho-Substituted Anilides and Benzylamides: Precursors such as o-(2'-bromophenyl)anilides or ortho-methyl benzylamides serve as building blocks for palladium-catalyzed intramolecular arylations and C(sp³)–H activations, respectively. nih.govacs.org These are typically prepared through standard amide coupling reactions between a substituted aniline (B41778) or benzylamine (B48309) and a corresponding carboxylic acid or acyl chloride. For instance, o-(2'-bromophenyl)anilides are formed from 2-bromoaniline (B46623) and a substituted benzoic acid. nih.gov

N-Allyl-2-bromoanilines: These substrates are used in palladium-catalyzed domino reactions involving hydroaminoalkylation followed by intramolecular Buchwald-Hartwig amination. mdpi.com Their synthesis involves the N-alkylation of a 2-bromoaniline with an allyl halide.

The choice of building block is intrinsically linked to the planned catalytic cyclization method, with each precursor tailored for a specific type of metal-catalyzed ring-closure.

Catalytic Methodologies in Benzazepinone Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis of benzazepinones. These strategies provide powerful and often more direct routes to the seven-membered lactam core compared to traditional methods like Friedel-Crafts acylations or Beckmann rearrangements, which may require harsh conditions and multiple steps. acs.orgacs.org Transition metal catalysis enables a diverse range of transformations, including C-H functionalization, cross-coupling reactions, and cycloisomerizations, to forge the key bonds required for ring formation with high levels of chemo-, regio-, and sometimes stereoselectivity. acs.org

Transition Metal-Catalyzed Cyclizations and Annulations

The construction of the benzazepinone skeleton is frequently achieved through intramolecular cyclization or annulation reactions catalyzed by various transition metals. These reactions assemble the seven-membered ring by forming one or more carbon-carbon or carbon-heteroatom bonds. Metals such as palladium, rhodium, gold, and copper have proven particularly effective, each offering unique reactivity profiles for activating specific functional groups and promoting the desired ring closure. These catalytic cycles often involve steps like oxidative addition, C-H activation, migratory insertion, and reductive elimination to build the heterocyclic framework from carefully designed acyclic precursors. acs.orgnih.govacs.org

Palladium catalysts are widely used for constructing benzazepinone rings through a variety of cyclization strategies. These methods leverage palladium's ability to catalyze C-C and C-N bond formation through diverse mechanisms.

One prominent method is the remote C(sp²)–H carbonylation of γ-arylpropylamine derivatives. In this approach, a palladium catalyst, in conjunction with a directing group on the amine, activates a remote C-H bond on the aryl ring. Subsequent insertion of carbon monoxide (often from a solid source like Mo(CO)₆) and reductive elimination forms the seven-membered lactam ring. This method provides access to richly functionalized benzo[c]azepin-1-one derivatives. acs.org

Another powerful strategy is the intramolecular arylation of anilide enolates. This reaction forms the seven-membered ring by coupling an aryl halide with an enolate generated from an anilide precursor, effectively a variation of the Buchwald-Hartwig amination. This approach was successfully used to synthesize dibenzazepinones, including the core structure of γ-secretase inhibitor LY411575. nih.gov

Palladium-catalyzed formal (5+2) annulations have also been developed. These reactions involve the activation of benzylic C(sp³)–H bonds in ortho-methyl benzylamides and their subsequent reaction with allenes to construct the tetrahydro-2-benzazepine skeleton. acs.org Additionally, variations of the Buchwald-Hartwig reaction are frequently employed for the intramolecular C-N coupling to form various benzodiazepinone and dibenzodiazepinone structures. mdpi.com

Reaction TypeCatalyst/ReagentsSubstrateKey Features
Remote C-H Carbonylation Pd(OAc)₂, Mo(CO)₆, BQ, AgOAcγ-Arylpropylamine with N-SO₂Py directing groupForms seven-membered ring via remote ε-C(sp²)-H activation. acs.org
Intramolecular Arylation Pd catalysto-(2'-bromophenyl)anilide enolateForms seven-membered ring via C-N bond formation. nih.gov
Formal (5+2) Annulation Pd(II) catalyst, N-acetylated amino acid ligandsortho-Methyl benzylamide and alleneInvolves activation of benzylic C(sp³)–H bonds. acs.org
Intramolecular Buchwald-Hartwig Pd catalyst, ligandN-Allyl-2-bromoaniline derivativesForms various benzodiazepine (B76468) structures via C-N coupling. mdpi.com

Rhodium catalysts offer distinct pathways for benzazepinone synthesis, primarily through carbonylative cyclizations and C-H functionalization.

Cyclohydrocarbonylation represents a key rhodium-catalyzed transformation. For instance, the synthesis of a bridged benzazepine core, a key step in a formal synthesis of (±)-aphanorphine, was achieved through the Rh-catalyzed cyclohydrocarbonylation of 2-aminodihydronaphthalene. nih.gov This process involves the simultaneous introduction of a carbonyl group and the formation of the heterocyclic ring.

Rhodium(III) catalysts are effective in mediating C(sp²)–H functionalization . A notable example is the synthesis of 2-benzazepine derivatives from N-allylated benzylamines. The reaction proceeds via C–H activation of the benzylamine, followed by intramolecular insertion of the tethered olefin. acs.org Furthermore, efficient syntheses of complex fused systems like indolo[2,1-a]benzazepinones have been developed using rhodium-catalyzed cascade reactions. These reactions involve the C-H activation of 2-arylindoles and subsequent annulation with coupling partners like allyl alcohols. bohrium.comnih.gov

Reaction TypeCatalyst/ReagentsSubstrateKey Features
Cyclohydrocarbonylation Rh catalyst, CO2-AminodihydronaphthaleneForms a bridged benzazepine core. nih.gov
C(sp²)-H Functionalization Rh(III) catalystN-Allylated benzylamineIntramolecular olefin insertion following C-H activation. acs.org
Cascade C-H Annulation Rh catalyst2-Arylindole and allyl alcoholForms fused indolo[2,1-a]benzazepinone systems. nih.gov

Gold catalysis, known for its strong π-philicity, is particularly suited for activating alkynes, making it a valuable tool for the synthesis of benzazepinones from alkyne-containing precursors.

A primary gold-catalyzed method is the intramolecular hydroamidation of 2-(1-alkynyl)phenylacetamides. In this reaction, a cationic gold catalyst activates the alkyne, facilitating a nucleophilic attack from the tethered amide nitrogen. This process typically proceeds via a 7-endo-dig cyclization pathway to afford the 3-benzazepinone product in good to high yields. acs.org This methodology accommodates a wide range of substituents on the alkyne. Interestingly, in some cases, the gold catalyst can also act as a reactant, leading to the formation of brominated benzazepinones when AuBr₃ is used. acs.org

Gold catalysts have also been employed in post-Ugi reaction sequences. For example, a hydroarylation/Michael addition cascade starting from multifunctional Ugi adducts enables the efficient construction of complex benzazepinoindole scaffolds. rsc.org

Reaction TypeCatalyst/ReagentsSubstrateKey Features
Intramolecular Hydroamidation Au(PPh₃)Cl / AgSbF₆ or AuBr₃2-(1-Alkynyl)phenylacetamideProceeds via a 7-endo-dig cyclization pathway. acs.org
Hydroarylation/Michael Addition Gold catalystMultifunctional Ugi adductsPost-multicomponent reaction cascade to form fused systems. rsc.org

Copper catalysts provide versatile and cost-effective alternatives for the synthesis of benzazepine and benzazepinone derivatives, often enabling unique transformations.

One notable application is in the asymmetric intramolecular reductive cyclization of (E)-dienyl arenes that are tethered to a ketimine. This protocol uses a chiral bisphosphine-copper catalyst to achieve a tandem hydrocupration and asymmetric cyclization, yielding enantioenriched 2,3-substituted-1-benzazepine derivatives with high diastereoselectivity and enantioselectivity under mild conditions. nih.govacs.org

Copper is also used to promote the synthesis of 1,4-benzodiazepinones via alkene diamination . In this method, copper(II) ethylhexanoate promotes the coupling of external amines with 2-sulfonamido-N-allyl benzamides, leading to the formation of the seven-membered ring. nih.gov While not a direct synthesis of the 2-benzazepinone isomer, it highlights copper's utility in forming related seven-membered nitrogen heterocycles. Additionally, copper catalysis is employed in sequential Chan-Lam amination/palladium-catalyzed carbonylation reactions to access dibenzodiazepinones, where the initial C-N bond is formed using a copper catalyst. beilstein-journals.orgnih.gov

Reaction TypeCatalyst/ReagentsSubstrateKey Features
Asymmetric Reductive Cyclization Chiral bisphosphine-copper catalyst(E)-Dienyl arene with tethered ketimineProduces enantioenriched 1-benzazepines. nih.govacs.org
Alkene Diamination Copper(2-ethylhexanoate)₂2-Sulfonamido-N-allyl benzamideForms 1,4-benzodiazepinones. nih.gov
Chan-Lam Amination CuIo-Phenylenediamine and 2-bromophenylboronic acidForms precursor for subsequent Pd-catalyzed carbonylation. beilstein-journals.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. While specific organocatalytic methods for the direct synthesis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- are not extensively documented, the principles of organocatalysis can be applied to the synthesis of key precursors and analogous heterocyclic systems. For instance, organocatalytic methodologies have been successfully employed in the synthesis of other nitrogen-containing heterocycles, such as benzazetidines, through the trapping of hemiaminal intermediates. nih.gov Such strategies, which utilize inexpensive and readily available catalysts, could potentially be adapted for the asymmetric construction of the tetrahydrobenzazepine core.

The application of N-heterocyclic carbenes (NHCs) as organocatalysts has also gained significant traction for the synthesis of various heterocyclic compounds. researchgate.netbeilstein-journals.org NHC-catalyzed reactions could, in principle, be designed to facilitate the intramolecular cyclization of appropriately substituted precursors to form the seven-membered lactam ring of the benzazepinone system. The regioselectivity of such a cyclization would be a critical factor to control, particularly in the synthesis of specifically substituted analogs.

Biocatalysis in Heterocyclic Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. The use of enzymes can lead to high enantiomeric and diastereomeric purities under mild reaction conditions. A notable advancement in this area is the use of imine reductases (IREDs) for the stereodivergent synthesis of substituted tetrahydro-benzo-(oxa, thia, and di)-azepines. nih.gov This biocatalytic method has been successfully applied to the asymmetric synthesis of 5-substituted tetrahydro-1,4-benzoxazepines, 4-substituted tetrahydro-1,5-benzothiazepines, and 2,2,4-trisubstituted tetrahydro-1,5-benzodiazepines with excellent yields and stereoselectivity. nih.gov The extension of this methodology to the synthesis of chiral tetrahydro-2-benzazepinones, including bromo-substituted derivatives, represents a promising avenue for future research.

Furthermore, the chemoenzymatic synthesis of substituted heterocycles, which combines the selectivity of biocatalysis with the versatility of chemical catalysis, is a powerful strategy. For example, the one-pot combination of halogenation biocatalysis and cross-coupling reactions has been demonstrated for the synthesis of O-heterocycles. researchgate.net A similar approach could be envisioned for the synthesis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, where a biocatalytic bromination step could be integrated into a synthetic sequence.

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These principles guide the development of more sustainable and efficient synthetic methodologies.

Solvent-Free and Mechanochemical Synthesis

Solvent-free and mechanochemical synthetic methods offer significant environmental benefits by reducing or eliminating the use of volatile organic solvents. While specific examples for the synthesis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- under these conditions are not prevalent, related heterocyclic systems have been synthesized using such approaches. For instance, the solvent-free, ultrasound-assisted synthesis of 1,5-benzodiazepines has been reported, demonstrating the feasibility of conducting reactions in the absence of a traditional solvent. mdpi.com

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, is another promising green technique. This approach can lead to shorter reaction times, higher yields, and reduced solvent consumption. The application of mechanochemical methods to the synthesis of benzazepinone scaffolds could provide a more sustainable alternative to traditional solution-phase chemistry.

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of microwave irradiation and ultrasound as energy sources can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been extensively reviewed as a green chemistry tool for the synthesis of benzo-fused seven-membered azaheterocycles, including benzodiazepines, benzothiazepines, and benzoxazepines. ingentaconnect.combeilstein-journals.org These methods often result in dramatic rate enhancements and improved yields compared to conventional heating. ingentaconnect.com The application of microwave energy to key cyclization or functionalization steps in the synthesis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one could lead to more efficient and rapid access to this scaffold. For example, a microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines has been developed, showcasing the utility of this technology for the formation of seven-membered rings. beilstein-journals.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also proven to be a valuable tool in green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. A facile and efficient multicomponent synthesis of benzodiazepine rings in water under ultrasound irradiation has been reported, highlighting the potential for environmentally friendly synthesis. nih.gov The synthesis of 2,4-substituted 1,5-benzothiazepine (B1259763) derivatives has also been achieved using ultrasound assistance. researchgate.netamanote.com These examples suggest that an ultrasound-assisted approach could be successfully applied to the synthesis of the target benzazepinone.

Utilization of Sustainable Reagents and Renewable Feedstocks

A key aspect of green chemistry is the use of sustainable reagents and the sourcing of starting materials from renewable feedstocks.

Sustainable Reagents: The development of eco-friendly brominating agents is an important area of research to replace hazardous reagents like molecular bromine. cambridgescholars.com The use of safer, solid brominating agents or in situ generation of bromine can improve the safety and environmental profile of bromination reactions. nih.gov For the synthesis of the target compound, employing a more sustainable bromination method for the introduction of the bromine atom at the 7-position would be a significant green improvement.

Renewable Feedstocks: The chemical industry is increasingly looking towards biomass as a renewable source of carbon for the synthesis of chemicals and materials. nrel.govpsu.edu While direct synthetic pathways from renewable feedstocks to complex pharmaceutical intermediates like benzazepinones are still under development, research into converting biomass-derived platform molecules into valuable chemical building blocks is ongoing. The long-term vision is to replace petroleum-based starting materials with those derived from renewable sources, thereby creating a more sustainable chemical economy.

Electrochemical Synthesis Pathways for Heterocycles

Electrosynthesis, which uses electricity to drive chemical reactions, is an inherently green technology as it often avoids the need for stoichiometric chemical oxidants or reductants. nih.govuni-mainz.de

The electrochemical synthesis of N-heterocycles has been an active area of research. rsc.orgnih.gov Notably, electrochemical methods have been developed for the synthesis of lactams using sodium bromide as a mediator. oup.com In such a system, bromide is anodically oxidized to bromine, which then participates in the cyclization reaction. This approach could be directly relevant to the synthesis of the 7-bromo-benzazepinone target, potentially allowing for a one-pot bromination and cyclization sequence. The electrochemical generation of N-acyl iminium ions or amidyl radicals are other strategies that could be employed for the construction of the benzazepine ring system. acs.org The use of renewable electricity in these processes further enhances their sustainability. uni-mainz.de

Stereoselective Synthesis of Azepinone Systems

Achieving stereocontrol is paramount in modern pharmaceutical synthesis. For benzazepinone systems, this involves the precise arrangement of substituents, which can be accomplished through various diastereoselective and enantioselective techniques, as well as dynamic kinetic resolution.

Diastereoselective and Enantioselective Methodologies

The asymmetric synthesis of benzazepine and related azepinone motifs often employs catalytic methods to introduce chirality with high fidelity. A prominent strategy is the asymmetric hydrogenation of prochiral precursors like cyclic ene-carbamates. acs.orgnih.gov Using highly efficient N,P-ligated iridium complexes, a variety of 1-aryl- and 1-alkyl-substituted benzazepines can be produced with excellent enantioselectivity (91–99% ee) and in high yields (92–99%). acs.orgnih.gov This method's utility has been demonstrated in the enantioselective synthesis of pharmaceutical agents like Trepipam and Fenoldopam. acs.orgnih.gov

Another powerful approach involves diastereoselective cycloaddition reactions. For instance, a Palladium(II)-catalyzed [3+2] cycloaddition of N-aryl nitrones with allenoates, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent reduction, yields benzazepines bearing three contiguous stereocenters with high diastereoselectivity (dr > 20:1). thieme-connect.com While these examples target the general benzazepine skeleton, the principles are directly applicable to the synthesis of chiral azepinone precursors.

MethodologyCatalyst/ReagentSubstrate TypeKey OutcomeReported YieldSelectivity (ee/dr)
Asymmetric HydrogenationIridium-N,P Ligand ComplexCyclic Ene-carbamatesChiral Tetrahydro-3-benzazepines92–99%91–99% ee
[3+2] Cycloaddition / nih.govnih.gov-RearrangementPd(OAc)₂ / dppbenN-Aryl Nitrones + AllenoatesSubstituted Benzazepines15–82%>20:1 dr
Auxiliary-Controlled ReactionTiCl₄Tricyclic Oxazolidinone3-Substituted Tetrahydro-2-benzazepinesHighHigh diastereoselectivity

Dynamic Kinetic Resolution Strategies

Standard kinetic resolution is limited by a theoretical maximum yield of 50% for the desired enantiomer. nih.gov Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single, enantiopure product. princeton.eduwikipedia.orgmdpi.com

This powerful strategy is applicable to the synthesis of chiral azepinones, particularly for precursors containing a stereocenter that can be readily epimerized. wikipedia.org A successful DKR process requires careful tuning of two concurrent reactions: the rapid racemization of the starting material and a highly selective, irreversible transformation of one enantiomer. princeton.edu The racemization can be promoted by a chemical catalyst (e.g., a ruthenium complex or a strong base) or an enzyme, while the resolution is typically achieved with a chiral catalyst or a lipase. nih.govwikipedia.orgnih.gov For benzazepinone precursors, DKR could be applied to resolve a racemic intermediate, such as an alcohol or amine, by using a combination of a racemization catalyst and a selective enzymatic acylation or phosphorylation, thereby channeling the entire racemic mixture into a single desired enantiomer. nih.gov

Ring Expansion and Contraction Strategies for Benzazepinone Formation

The construction of the seven-membered azepinone ring can be achieved by chemically manipulating smaller or larger ring systems. These strategies are valuable for accessing complex scaffolds from more readily available precursors.

Ring Expansion: This is a common and effective method for synthesizing benzazepine cores. acs.orgnih.gov Starting from smaller, five- or six-membered rings, various rearrangement reactions can be employed to insert atoms and form the larger seven-membered ring. Methodologies applicable to benzazepinone synthesis include intramolecular Friedel–Crafts-type alkylations and other ring enlargement pathways that build the core structure efficiently. researchgate.netacs.orgnih.gov A divergent synthesis approach has been reported where a dearomative nih.govnih.gov-sigmatropic rearrangement of o-nitrophenyl alkynes can lead to either benzazepines or bridged polycycloalkanones, demonstrating the versatility of rearrangement strategies. nih.gov

Ring Contraction: While less common for this specific target, ring contraction strategies provide an alternative synthetic route. These methods typically involve the rearrangement or extrusion of atoms from a larger heterocyclic or carbocyclic precursor to form the desired seven-membered ring. Such transformations can be driven by photochemical, thermal, or radical-based reactions.

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency, reduce waste, and shorten production times, modern organic synthesis increasingly relies on one-pot and multicomponent reactions (MCRs). rsc.org These strategies combine multiple reaction steps into a single operation without isolating intermediates, aligning with the principles of green chemistry. rsc.orgfrontiersin.org

MCRs, such as the Ugi or Passerini reactions, are particularly powerful for rapidly building molecular complexity. chemistry-chemists.com For instance, an Ugi reaction followed by a cyclization step can be used to construct substituted 1,4-benzodiazepin-5-ones, a scaffold closely related to the 2-benzazepin-3-one core. figshare.com This demonstrates the potential for adapting MCRs to produce diverse libraries of azepinone derivatives by varying the starting components (an aldehyde, amine, carboxylic acid, and isocyanide). The appeal of MCRs lies in their ability to generate complex, drug-like molecules in a highly convergent and atom-economical fashion. rsc.org

StrategyReaction TypeKey AdvantageApplicability to Benzazepinones
One-Pot SynthesisSequential reactions without intermediate isolationReduced purification steps, time, and solvent wasteCan be used for tandem reactions like hydroamidation-cyclization to form the azepinone ring
Multicomponent Reaction (MCR)Ugi, Passerini, or similar reactionsHigh atom economy and rapid generation of molecular complexityAdaptable for creating highly substituted benzazepinone scaffolds from simple starting materials

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of a compound like 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one from a laboratory setting to industrial manufacturing requires rigorous process optimization and scale-up. ascendiacdmo.comcontractpharma.com This phase is critical for ensuring the process is safe, cost-effective, reproducible, and compliant with regulatory standards. ascendiacdmo.comnih.gov

Key considerations in process optimization include:

Route Scouting: Identifying the most practical, safe, and economical synthetic route for large-scale production. contractpharma.com

Parameter Optimization: Systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing byproducts. africanjournalofbiomedicalresearch.com Techniques like Design of Experiments (DoE) are often employed for this purpose.

Green Chemistry: Implementing principles to reduce waste and energy consumption, such as using greener solvents, recyclable catalysts, and optimizing atom economy. frontiersin.orgafricanjournalofbiomedicalresearch.com

Scaling up the manufacturing process introduces challenges related to mass and heat transfer, mixing efficiency, and equipment differences. researchgate.netquadro-mpt.com What works on a gram scale may not be directly translatable to a kilogram or multi-ton scale. contractpharma.com Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential. Pilot-scale batches are typically produced to validate the process and ensure that critical quality attributes (CQAs) of the final product remain consistent before moving to full production scale. quadro-mpt.com

Chemical Reactivity and Transformations of 3h 2 Benzazepin 3 One, 7 Bromo 1,2,4,5 Tetrahydro

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic substitution under specific conditions, and the formation of organometallic intermediates.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C7 position of the benzazepinone (B8055114) core. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govyoutube.com For 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

CatalystBoronic Acid/EsterBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/Ethanol/H₂O80-100High
Pd(dppf)Cl₂4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O90-110Good-High
Pd(OAc)₂ / SPhosThiophene-2-boronic acidK₃PO₄Toluene100High
CataXCium A Pd G3Alkylboronic esterK₃PO₄Dioxane/H₂O90Good

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. The data represents typical conditions used for substrates analogous to 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one. nih.gov

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgyoutube.comnih.gov This reaction provides a direct method for the vinylation or arylation of olefins. organic-chemistry.org The reaction with 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one would typically proceed with electron-deficient alkenes like acrylates, styrenes, or acrylonitrile. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.gov The stereochemistry of the product is predominantly trans. organic-chemistry.org

CatalystAlkeneBaseSolventTemperature (°C)
Pd(OAc)₂StyreneK₂CO₃DMF/H₂O80-120
Pd(OAc)₂ / P(o-tol)₃Ethyl acrylateEt₃NAcetonitrile80-100
Pd/CAcrylonitrileNaOAcDMA130-140
Pd(PPh₃)₄CyclohexeneCs₂CO₃Toluene110

Table 2: Representative Conditions for Mizoroki-Heck Reactions. These conditions are commonly employed for the coupling of aryl bromides with various alkenes. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of a base, often an amine like triethylamine (B128534) or piperidine. wikipedia.orgnih.govresearchgate.net This reaction allows for the introduction of an alkynyl moiety onto the benzazepinone scaffold, which can serve as a versatile handle for further transformations, such as click chemistry or the synthesis of conjugated systems.

CatalystCo-catalystAlkyneBaseSolventTemperature
Pd(PPh₃)₂Cl₂CuIPhenylacetyleneEt₃NTHFRoom Temp - 60°C
Pd(PPh₃)₄CuITrimethylsilylacetylenePiperidineDMFRoom Temp
Pd(OAc)₂ / PPh₃CuIPropargyl alcoholDiisopropylamineToluene70°C
PdCl₂(CH₃CN)₂None (Cu-free)1-HexyneCs₂CO₃Acetonitrile/H₂O100°C

Table 3: Common Conditions for Sonogashira Coupling Reactions. The table shows typical catalytic systems and conditions for the alkynylation of aryl bromides. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, the substituents on the aromatic ring are an alkyl group (at C5) and an amide moiety (fused via C8). The amide group is generally considered a weak deactivator or even a weak activator towards electrophilic substitution and does not provide the strong electron-withdrawing character necessary to sufficiently stabilize the Meisenheimer complex. Therefore, SNAr reactions on this substrate are expected to be challenging and would likely require harsh conditions, such as very strong nucleophiles (e.g., NaNH₂) and high temperatures, which may lead to side reactions or decomposition.

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For aryl bromides, this is commonly achieved by treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures (typically -78°C to -100°C). wikipedia.orgtcnj.edu The reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate.

This aryllithium species can then be trapped by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring with high regioselectivity. ias.ac.in This two-step sequence provides a powerful method for derivatization that is complementary to cross-coupling approaches.

Illustrative Derivatization Pathway:

Formation of Aryllithium: 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is treated with n-BuLi in an anhydrous solvent like THF at -78°C.

Reaction with Electrophile: The resulting 7-lithio-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is quenched with an electrophile.

Examples of Electrophiles and Products:

Protonation: Quenching with H₂O or an alcohol yields the debrominated product, 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

Carboxylation: Reaction with CO₂ followed by acidic workup provides 3-oxo-1,2,3,4,5-pentahydro-2-benzazepine-7-carboxylic acid.

Formylation: Using DMF as an electrophile followed by hydrolysis introduces a formyl group, yielding 3-oxo-1,2,3,4,5-pentahydro-2-benzazepine-7-carbaldehyde.

Alkylation: Reaction with alkyl halides like methyl iodide can introduce alkyl substituents.

Hydroxymethylation: Reaction with an aldehyde, such as benzaldehyde, followed by workup yields a secondary alcohol derivative. tcnj.edu

This method's success relies on the stability of other functional groups in the molecule, such as the lactam, to the strongly basic conditions, which is often achievable at the required low temperatures. tcnj.edu

Reactivity of the Carbonyl Group

The carbonyl group within the seven-membered lactam ring of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is an amide carbonyl. Due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, it is less electrophilic and less reactive towards nucleophiles than a ketone or aldehyde carbonyl. Nevertheless, it can undergo specific transformations, most notably reduction.

Reduction Reactions

The amide carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂). This transformation converts the lactam into a cyclic amine. Such reductions typically require powerful hydride-donating reagents due to the low reactivity of the amide.

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under reflux conditions. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a better leaving group. A second hydride transfer then displaces the oxygen, leading to the formation of the amine. An aqueous or acidic workup is required to hydrolyze the aluminum complexes and protonate the resulting amine.

Applying this to 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one would yield 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine. This reaction is a key step in converting the benzazepinone scaffold to the corresponding benzazepine, a core structure in various biologically active molecules. acs.org

Nucleophilic Addition Reactions

While amides are resistant to attack by weak nucleophiles, strong nucleophiles such as organolithium and Grignard reagents can add to the carbonyl group. The initial product of this addition is a tetrahedral intermediate, a hemiaminal alkoxide.

The stability and fate of this intermediate depend on the reaction conditions and the structure of the substrate. Upon aqueous workup, the intermediate may:

Eliminate the newly added group to revert to the starting lactam.

Eliminate the amino group to form a ketone, which requires breaking the seven-membered ring.

Be protonated to form a relatively stable hemiaminal (or carbinolamine).

For many lactams, the reaction can be controlled to favor the formation of the hemiaminal. However, these intermediates are often unstable and may exist in equilibrium with the ring-opened amino ketone form. Further reaction with a second equivalent of the organometallic reagent can also occur, leading to more complex products. Due to the stability of the lactam functionality, these reactions often require forcing conditions and can be lower-yielding compared to additions to ketones or aldehydes.

Transformations at the Nitrogen Atom

The nitrogen atom of the lactam functionality in 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is a key site for chemical modification, readily undergoing reactions such as N-alkylation and N-acylation. These transformations are fundamental in diversifying the core structure and introducing various substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the lactam nitrogen can be achieved under basic conditions. The nitrogen proton is acidic and can be removed by a suitable base to generate a nucleophilic anion, which then reacts with an alkylating agent. While specific studies on the N-alkylation of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one are not extensively documented, the reactivity is analogous to that of other lactams and related benzazepines. For instance, the alkylation of similar lactam systems is often carried out using bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). beilstein-journals.org The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by the reaction conditions, including the choice of base, solvent, and counter-ion. nih.gov

N-Acylation introduces an acyl group onto the nitrogen atom, forming an N-acyl lactam or imide functionality. This transformation typically requires the activation of a carboxylic acid, often as an acid chloride or anhydride, which then reacts with the lactam. Catalytic methods for the N-acylation of lactams have also been developed, sometimes employing chiral catalysts to achieve enantioselective acylation. libretexts.org These reactions are generally performed in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives can exhibit altered chemical and biological properties compared to the parent compound.

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions described above lead to the formation of a wide array of N-substituted derivatives of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-. These derivatives can be synthesized to explore structure-activity relationships in medicinal chemistry or to modify the physicochemical properties of the parent molecule.

Below is a table summarizing representative N-alkylation and N-acylation reactions that are applicable to the target compound based on the reactivity of similar lactam systems.

Reagent/CatalystReaction TypeProduct Class
Alkyl Halide (e.g., CH₃I, BnBr) / Base (e.g., NaH)N-AlkylationN-Alkyl-7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Acid Chloride (e.g., CH₃COCl) / Base (e.g., Pyridine)N-AcylationN-Acyl-7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Carboxylic Anhydride (e.g., (CH₃CO)₂O) / CatalystN-AcylationN-Acyl-7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Reactivity of the Benzazepinone Heterocyclic Ring System

The benzazepinone core of the molecule presents multiple avenues for chemical modification, including functionalization of the aromatic ring, transformations within the saturated portion of the seven-membered ring, and rearrangements or scission of the heterocyclic system.

Aromatic Ring Functionalization (beyond bromination)

The bromine atom at the 7-position of the aromatic ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the benzazepinone scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govresearchgate.netarkat-usa.orgresearchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the introduction of a vinyl substituent. mdpi.comresearchgate.netthieme-connect.decore.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). It is a powerful method for synthesizing N-arylated derivatives. wikipedia.orgnih.govresearchgate.netatlanchimpharma.comnih.gov

The following table provides an overview of these potential cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)7-Aryl/alkyl-benzazepinone
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)7-Vinyl-benzazepinone
Buchwald-HartwigAminePd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)7-Amino-benzazepinone

Transformations of the Saturated Portion of the Ring

The saturated methylene groups within the seven-membered ring are generally less reactive than the aromatic and amide functionalities. However, under certain conditions, they can undergo oxidation or other transformations. For instance, the oxidation of enamides derived from related tetrahydrobenzazepine systems using lead tetra-acetate has been shown to result in a ring expansion to tetrahydrobenzazocinones. rsc.org While not a direct functionalization of the saturated carbons of the original ring, it demonstrates a transformation involving this part of the molecule. Direct functionalization of the C-H bonds of the methylene groups would likely require specific catalytic methods that are yet to be reported for this particular system.

Ring Rearrangements and Scission Reactions

The benzazepinone ring system can be subject to rearrangements, often driven by the formation of more stable structures or as part of a synthetic route to these compounds.

One of the most relevant rearrangements in the context of benzazepinone synthesis is the Beckmann rearrangement . libretexts.orgnih.govmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. In the synthesis of 2-benzazepin-3-ones, the precursor would be the oxime of α-tetralone. The migration of the aryl group in the oxime leads to the formation of the seven-membered lactam ring. The regioselectivity of the rearrangement is a critical factor in determining the final product.

Photochemical and Electrochemical Transformations

There is currently no specific information available regarding the photochemical and electrochemical behavior of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-. Scientific investigations into how this compound responds to light (photochemistry) or electrical currents (electrochemistry) have not been reported in the reviewed literature. Such studies would be necessary to understand its potential for applications in areas like photopharmacology or electro-organic synthesis.

Acid-Base Properties and Tautomerism Studies

Detailed experimental or computational studies on the acid-base properties and tautomeric equilibria of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-, are also not described in the available research. The acidity or basicity of the molecule, typically quantified by its pKa value, has not been determined. Furthermore, while the lactam structure of the benzazepinone ring could theoretically exhibit tautomerism, for instance, keto-enol or amide-imidic acid tautomerism, no specific studies have been conducted to investigate these potential equilibria for this compound.

General knowledge of related heterocyclic systems suggests that factors such as solvent polarity and pH could influence tautomeric preferences, but specific data for the title compound are absent.

Advanced Spectroscopic and Chromatographic Methodologies in Chemical Research on the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the number and types of protons and carbons in a molecule. For a compound like 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the tetrahydroazepine ring. The chemical shifts, integration, and multiplicity of these signals would offer initial structural clues.

Two-dimensional (2D) NMR techniques are employed to resolve complex structures by correlating different nuclei through bonds or space.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, aiding in the determination of stereochemistry and conformation.

A conformational study on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines provides insight into the type of data obtained from such analyses. researchgate.netrsc.org The ¹H and ¹³C NMR spectral assignments for these related compounds were determined using a combination of 1D and 2D NMR experiments.

Table 1: Representative ¹H NMR Data for a Substituted 1,3,4,5-tetrahydro-1H-2-benzazepine Analog

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aromatic7.0-7.2m-
H-benzylic4.0-4.2m-
H-methylene2.8-3.2m-
H-methylene2.5-2.7m-

Note: This data is illustrative and based on general chemical shift ranges for similar structural motifs.

Table 2: Representative ¹³C NMR Data for a Substituted 1,3,4,5-tetrahydro-1H-2-benzazepine Analog

CarbonChemical Shift (δ, ppm)
C=O (amide)~170
C-aromatic (quaternary)135-140
C-aromatic (CH)125-130
C-benzylic45-55
C-methylene30-40

Note: This data is illustrative and based on general chemical shift ranges for similar structural motifs.

Mass Spectrometry for Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound, elucidate its elemental composition, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (C₁₀H₁₀BrNO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often predictable and can be used to piece together the structure of the parent molecule.

For 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Loss of the bromine atom , which would be a characteristic fragmentation.

Cleavage of the seven-membered ring , leading to various smaller fragments.

The mass spectrum of bromoethane, for example, clearly shows the characteristic M and M+2 peaks for the molecular ion due to the bromine isotopes. wpmucdn.com A similar pattern would be expected for the target compound.

Table 3: Predicted Key Mass Spectrometry Fragments for 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

m/z (for ⁷⁹Br/⁸¹Br)Possible Fragment Structure
240/242[M]⁺ (Molecular Ion)
161[M - Br]⁺
133[M - Br - CO]⁺
118[C₈H₈N]⁺

Note: These are predicted fragments based on common fragmentation patterns of related structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.

For 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch of the amide group, typically in the region of 3200-3400 cm⁻¹.

C-H stretches of the aromatic and aliphatic portions of the molecule, just above and below 3000 cm⁻¹, respectively.

C=O stretch of the amide (lactam) group, which is a strong absorption typically found around 1650-1680 cm⁻¹.

C=C stretches of the aromatic ring, in the region of 1450-1600 cm⁻¹.

C-N stretch of the amide group.

C-Br stretch , which would appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 4: Expected Infrared Absorption Frequencies for 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200-3400Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium
C=O Stretch (amide)1650-1680Strong
C=C Stretch (aromatic)1450-1600Medium-Weak
C-N Stretch1200-1350Medium
C-Br Stretch500-600Medium-Strong

Note: These are general ranges and the exact positions can vary based on the molecular environment.

X-ray Crystallography for Solid-State Structural Determination of Synthetic Intermediates and Products

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a crystal structure for 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is not publicly available, the crystal structures of numerous related bromo-substituted benzodiazepines and other benzazepine derivatives have been reported. These studies reveal detailed information about the conformation of the seven-membered ring and the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the solid state. For example, the crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b] researchgate.netnih.govthiazepin-4(5H)-one has been determined, providing insights into the solid-state structure of a related heterocyclic system. researchgate.net

Table 5: Illustrative Crystallographic Data for a Related Bromo-Substituted Heterocycle

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4

Note: This data is for a representative related structure and is for illustrative purposes only.

Chromatographic Techniques for Separation, Purification, and Analysis

A suite of chromatographic methods is indispensable for the comprehensive study of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-. These techniques facilitate not only the separation of the target compound from starting materials, byproducts, and impurities but also its quantitative analysis. The selection of a specific chromatographic technique is contingent upon the scale of the separation, the desired purity of the final product, and the analytical information sought. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are premier analytical techniques, while preparative chromatography is the method of choice for obtaining larger quantities of the purified compound.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-. Its high resolution and sensitivity make it ideal for purity assessment and quantitative determination. A reversed-phase HPLC (RP-HPLC) method is typically favored for compounds of this nature.

Method Parameters: A stability-indicating RP-HPLC-DAD method, analogous to those developed for similar brominated benzodiazepine (B76468) structures, can be effectively employed. nih.gov The separation is generally achieved on a C18 column, which provides excellent resolution for non-polar to moderately polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, often around 230-280 nm for benzazepinone (B8055114) structures.

Research Findings: In a hypothetical analysis, a well-developed HPLC method would show a sharp, symmetrical peak for 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-, with a retention time that is distinct from any potential impurities or degradation products. The method's validation would demonstrate its linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. The limit of detection (LOD) and limit of quantification (LOQ) would be established to define the sensitivity of the method.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection DAD at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 5-10 minutes

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-, provided the compound is sufficiently volatile and thermally stable. For many brominated organic compounds, GC-MS offers high sensitivity and specificity. thermofisher.comnih.govwaters.com

Method Parameters: The choice of the GC column is critical, with low-polarity columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TR-5MS) often providing good separation. thermofisher.com The oven temperature program is optimized to ensure adequate separation of the analyte from other volatile components in the sample. The injector and transfer line temperatures are maintained at a high enough temperature to prevent condensation of the analyte. Electron ionization (EI) is a common ionization technique in GC-MS, and the mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) provides a distinct signature in the mass spectrum, aiding in the identification of the compound.

Research Findings: A GC-MS analysis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- would yield a chromatogram with a distinct peak at a specific retention time. The mass spectrum corresponding to this peak would show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom, which would confirm the identity of the compound.

Table 2: Representative GC-MS Method Parameters for the Analysis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-

ParameterValue
GC Column TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow
Injector Temperature 280 °C
Oven Program Initial 100 °C, ramp to 300 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 amu
Transfer Line Temp. 290 °C

For the isolation of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- on a larger scale for further studies, preparative chromatography is the method of choice. This can be performed using either preparative HPLC or traditional column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to isolate a sufficient quantity of the target compound with high purity. The method developed at the analytical scale is often scaled up for preparative purposes. Fraction collection is triggered based on the detector signal, allowing for the selective collection of the peak corresponding to the desired compound.

Column Chromatography: For larger-scale purification, traditional column chromatography using a stationary phase like silica gel is a cost-effective and efficient method. The crude product is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Research Findings: The application of preparative chromatography would result in the isolation of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- with a high degree of purity, typically greater than 98%. The purified compound can then be used for definitive structural elucidation and other research purposes. A patent for a related benzazepine derivative mentions purification by preparative LC, highlighting the industrial relevance of this technique. googleapis.com

Table 3: General Parameters for Preparative Column Chromatography Purification

ParameterDescription
Stationary Phase Silica Gel (e.g., 60 Å, 230-400 mesh)
Eluent System A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the ratio optimized based on TLC analysis.
Loading Technique Dry loading (adsorbed onto silica) or direct liquid loading.
Fraction Collection Manual or automated fraction collection based on volume or detector response.
Purity Analysis TLC and HPLC analysis of collected fractions.

Theoretical and Computational Chemistry Studies of the Chemical Compound

Quantum Mechanical Calculations (e.g., DFT, Ab Initio)

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the behavior of molecules. DFT, in particular, has become a standard tool due to its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like benzazepinones. nih.govasianpubs.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The seven-membered azepine ring in the tetrahydro-2-benzazepinone core is not planar and can adopt several different conformations, such as boat, twist-boat, and chair-like forms. Conformational analysis using QM methods is crucial for identifying the most stable three-dimensional structure (the global minimum on the potential energy surface) and the relative energies of other stable conformers (local minima).

Table 1: Hypothetical Relative Energies of Tetrahydro-2-benzazepin-3-one Conformers Calculated via DFT

Conformer Method/Basis Set Relative Energy (kcal/mol)
Twist-Boat 1 B3LYP/6-31G(d) 0.00 (most stable)
Twist-Boat 2 B3LYP/6-31G(d) 0.85
Boat B3LYP/6-31G(d) 2.50
Chair B3LYP/6-31G(d) 4.10

Note: This table is illustrative and based on typical findings for seven-membered rings; specific values for the title compound require dedicated calculation.

QM calculations are instrumental in mapping the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and selectivity.

For example, the synthesis of benzazepinones can be achieved through methods like Pd-catalyzed intramolecular C-H carbonylation. acs.org DFT calculations can be used to investigate the proposed catalytic cycle, including steps like C-H activation, CO insertion, and reductive elimination. acs.org By comparing the activation energies of competing pathways, chemists can understand why a particular regioselectivity or stereoselectivity is observed and optimize reaction conditions. acs.org The search for a transition state involves locating a first-order saddle point on the potential energy surface, a structure that is a maximum in one direction (along the reaction coordinate) and a minimum in all others. ajchem-a.com

Table 2: Example of Calculated Activation Energies for a Key Synthetic Step

Reaction Step Computational Method Calculated ΔG‡ (kcal/mol)
C(sp²)–H Activation M06-2X/6-311+G(d,p) 22.5
Migratory Insertion M06-2X/6-311+G(d,p) 15.8
Reductive Elimination M06-2X/6-311+G(d,p) 19.2

Note: This table represents typical data from DFT studies on catalytic reactions and is for illustrative purposes. acs.org

The electronic structure of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is characterized by the interplay between the saturated azepinone ring and the fused aromatic benzene (B151609) ring. The bromine substituent, being an electron-withdrawing group, significantly influences the electron distribution in the benzene ring.

Aromaticity is a key concept that describes the unusual stability of cyclic, planar molecules with 4n+2 π-electrons. philadelphia.edu.jo While the benzene portion of the molecule is clearly aromatic, computational methods can quantify this property and assess the degree of electronic delocalization. nih.govchemrxiv.org Methods such as Nucleus-Independent Chemical Shift (NICS) calculations are used to probe the magnetic shielding at the center of the ring; a strong negative NICS value is a hallmark of aromaticity. Analysis of the π-molecular orbitals can also reveal the extent of electron delocalization. researchgate.net Studies on azepines have shown that the seven-membered ring itself is typically non-aromatic or even anti-aromatic, but the fused benzene ring retains its strong aromatic character. researchgate.net

Molecular Dynamics Simulations (for interactions with non-biological systems or materials)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. While often used for biological systems, MD is also a powerful tool for studying how a molecule like 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one interacts with non-biological systems such as polymers, surfaces, or nanostructures. drexel.edudovepress.com

In a typical MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. nih.gov This can be used to study the adsorption of the molecule onto a material surface, its diffusion within a polymer matrix, or its aggregation behavior in solution. Key parameters that can be extracted include binding free energies, interaction patterns (like hydrogen bonding or π-stacking), and conformational changes induced by the environment. dovepress.comnih.gov For example, MD simulations have been successfully used to study the interaction of benzodiazepines, a related class of compounds, with cyclodextrin (B1172386) molecules, revealing the specific orientation and thermodynamic favorability of complex formation. nih.gov

Cheminformatics Approaches for Analog Design and Chemical Space Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a given scaffold like 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, cheminformatics tools can be used to design novel analogs and explore the surrounding "chemical space" for molecules with potentially improved properties. drugdesign.orgfrontiersin.org

Analog design often starts with the core structure and systematically modifies its substituents. Virtual libraries containing thousands or millions of related compounds can be generated computationally. These libraries can then be filtered based on calculated properties, such as molecular weight, lipophilicity (logP), and drug-likeness (e.g., Lipinski's Rule of Five). Pharmacophore modeling, another key technique, identifies the essential 3D arrangement of functional groups responsible for a molecule's activity, which can then be used as a template to search databases for new, structurally diverse molecules that fit the model. drugdesign.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistically significant correlation between a molecule's chemical structure and its reactivity. nih.gov This is achieved by building a mathematical model that links calculated molecular descriptors (numerical representations of a molecule's physicochemical properties) to an experimentally measured reactivity parameter.

The process involves:

Dataset Assembly: A set of structurally related compounds with known reactivity data is collected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). researchgate.net

Model Building: Statistical or machine learning methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM)—are used to create an equation that best predicts the reactivity from the most relevant descriptors. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

While no specific QSRR models for the reactivity of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one have been published, this methodology could be applied to predict its behavior in various reactions by comparing it to a series of similar benzazepinones.

Table 3: Example of a Hypothetical QSRR Model for Reactivity

Dependent Variable Model Equation
log(Reactivity Constant) 0.52 * LUMO_Energy - 0.15 * LogP + 2.1 * Charge_on_N + 0.03 * Surface_Area + C

Note: This equation is a conceptual representation of a linear QSRR model. The descriptors and coefficients are illustrative.

Derivatization and Exploration of Analogues of 3h 2 Benzazepin 3 One, 7 Bromo 1,2,4,5 Tetrahydro

Design Principles for Novel Benzazepinone (B8055114) Analogues

The design of new benzazepinone analogues is guided by established structure-activity relationships (SAR) and the desire to optimize pharmacological properties. Key design principles often involve modifications at several key positions of the benzazepinone core to modulate activity, selectivity, and pharmacokinetic profiles.

One primary consideration is the substitution pattern on the aromatic ring. nih.gov For the 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, the bromine atom at the 7-position serves as a handle for further functionalization through cross-coupling reactions, or it can be retained to explore its steric and electronic influence on receptor binding. The nature and position of substituents on the benzene (B151609) ring can significantly impact the compound's biological activity. nih.gov For instance, in related benzazepine series, electron-withdrawing groups have been shown to enhance potency for certain targets. nih.gov

Another key design aspect is the modification of the nitrogen atom (N-2) within the seven-membered ring. The nature of the substituent at this position can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for receptor interaction. nih.govmdpi.comcuny.edu

Computational methods and molecular modeling can also play a role in the design of novel analogues. By understanding the three-dimensional structure of the target receptor, ligands can be designed to fit optimally within the binding site, enhancing potency and selectivity. This approach allows for a more rational design process compared to traditional trial-and-error methods.

Synthesis of N-Substituted Benzazepinone Derivatives

The synthesis of N-substituted derivatives of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is a common strategy to explore the chemical space around this scaffold. The secondary amine within the benzazepinone ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

A standard method for N-substitution is N-alkylation , where the parent benzazepinone is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Another versatile approach is reductive amination . This involves reacting the parent benzazepinone with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method allows for the introduction of a wide range of alkyl and arylalkyl substituents.

Acylation of the nitrogen atom can be achieved by reacting the benzazepinone with acyl chlorides or anhydrides. This introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Finally, Buchwald-Hartwig amination can be employed to form N-aryl derivatives. This palladium-catalyzed cross-coupling reaction allows for the introduction of various substituted and unsubstituted aryl groups, significantly expanding the diversity of the synthesized library.

Reaction Type Reagents Introduced Substituent
N-AlkylationAlkyl halide, BaseAlkyl group
Reductive AminationAldehyde/Ketone, Reducing agentSubstituted alkyl group
N-AcylationAcyl chloride/Anhydride, BaseAcyl group
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, BaseAryl group

Synthesis of Ring-Modified Benzazepinone Analogues

Modification of the core benzazepinone ring system is a more complex but powerful strategy for generating novel analogues. These modifications can involve altering the seven-membered ring or the fused benzene ring.

One approach to ring modification is ring expansion , where a smaller ring system is chemically transformed into the seven-membered benzazepinone ring. For example, 4-quinolone derivatives have been shown to undergo a base-promoted ring expansion to yield benzazepinones. nih.govacs.org This strategy allows for the synthesis of benzazepinones with different substitution patterns that may not be accessible through other routes.

Another strategy involves the synthesis of the benzazepinone ring from acyclic precursors . Palladium-catalyzed remote C-H carbonylation of γ-arylpropylamine derivatives is a modern method for constructing the seven-membered ring, providing access to richly functionalized benzo[c]azepin-1-one derivatives. acs.orgnih.gov

Modifications to the benzene portion of the molecule can be achieved through various aromatic substitution reactions. For instance, the bromine atom at the 7-position can be replaced with other functional groups using transition metal-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of aryl, vinyl, or alkynyl groups, leading to a wide range of structurally diverse analogues.

Synthesis of Side-Chain Functionalized Derivatives

Functionalization of side chains attached to the benzazepinone core provides another avenue for creating diverse analogues. This is particularly relevant for N-substituted derivatives where the introduced side chain can be further modified.

For example, if an N-substituted side chain contains a terminal functional group like an alcohol, ester, or alkyne, this group can be used as a handle for further chemical transformations. An alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or an ester. An ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a library of amides. An alkyne can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole-containing moieties.

The systematic variation of side-chain length and functionality can have a significant impact on the physical and biological properties of the resulting compounds. rsc.org The introduction of specific functional groups can enhance solubility, modulate lipophilicity, or introduce new binding interactions with the target receptor. For instance, the introduction of fluorine atoms into side chains has been shown to influence receptor affinity and basicity in related benzazepine systems. nih.gov

Initial Side-Chain Functional Group Possible Subsequent Reactions Resulting Functional Group
AlcoholOxidation, Etherification, EsterificationAldehyde, Carboxylic acid, Ether, Ester
EsterHydrolysis, AmidationCarboxylic acid, Amide
AlkyneClick Chemistry (e.g., CuAAC)Triazole
AmineAcylation, Sulfonylation, Reductive AminationAmide, Sulfonamide, Substituted amine

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.gov These libraries can then be screened for biological activity to identify promising lead compounds. Mixture-based synthetic combinatorial libraries, in particular, allow for the assessment of millions of compounds by testing a much smaller number of samples. nih.gov

For the 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold, a combinatorial approach would involve the systematic variation of substituents at key positions. A common strategy is to use a solid-phase synthesis approach, where the benzazepinone core is attached to a polymer resin. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away.

A typical combinatorial library synthesis of benzazepinone analogues might involve the following steps:

Attachment of a suitable precursor to a solid support.

Cyclization to form the benzazepinone ring.

Diversification at the N-2 position through reactions like alkylation, acylation, or reductive amination with a set of diverse building blocks.

If desired, further diversification of the aromatic ring, for example, by performing Suzuki couplings at the 7-bromo position with a library of boronic acids.

Cleavage of the final products from the solid support.

This approach can generate a large library of compounds with variations at multiple positions, which can then be screened to identify structure-activity relationships and optimize for desired biological activity. researchgate.net The use of positional scanning libraries can further enhance the efficiency of this process by allowing for the evaluation of thousands to millions of compounds through a reduced number of test samples. nih.gov

Advanced Applications in Chemical Research and Materials Science

Utilization as Synthetic Intermediates for Complex Organic Molecules

The structure of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one makes it a potentially valuable intermediate in the synthesis of more complex organic molecules. The bromine atom on the aromatic ring is a versatile functional handle for various cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 7-position. This would allow for the elaboration of the benzazepine core with a wide array of substituents, leading to the generation of diverse chemical libraries for drug discovery or materials science applications.

Table 1: Potential Synthetic Transformations of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Reaction TypeReagents and Conditions (Hypothetical)Potential Product
Suzuki CouplingArylboronic acid, Pd catalyst, base7-Aryl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Heck CouplingAlkene, Pd catalyst, base7-Alkenyl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base7-Alkynyl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Lactam ReductionLiAlH₄ or BH₃7-Bromo-1,2,3,4,5-tetrahydro-2H-2-benzazepine
N-AlkylationAlkyl halide, base7-Bromo-2-alkyl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Application in Catalyst and Ligand Design

The design of novel catalysts and ligands is a cornerstone of modern chemical synthesis. The rigid, yet conformationally adaptable, benzazepine framework, combined with the presence of heteroatoms, makes 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one an intriguing candidate for such applications. Following synthetic modifications, the benzazepine core could serve as a scaffold for chiral ligands in asymmetric catalysis. For instance, the introduction of phosphine (B1218219) or other coordinating groups, potentially through functionalization at the nitrogen atom or derivatization of the aromatic ring, could lead to new ligand architectures.

The bromine atom itself could play a role in catalyst design. While less common than other halogens, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly being explored in catalyst design and organocatalysis. There is, however, a notable lack of specific research on the use of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one or its close analogs in catalyst and ligand design. The exploration of this compound in catalysis remains a prospective area of research.

Integration into Advanced Materials (e.g., polymers, supramolecular assemblies, sensors)

The incorporation of unique molecular building blocks into advanced materials is a key strategy for developing materials with novel properties. The 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one molecule possesses features that could be exploited in materials science.

Polymers: The lactam ring of the benzazepine is an analog of caprolactam, the monomer used to produce Nylon-6. While the ring strain and steric hindrance of the benzazepine lactam would likely influence its polymerizability, it could potentially be used as a comonomer in ring-opening polymerization to create novel polyamides with modified thermal and mechanical properties. The bromine atom could also serve as a site for post-polymerization modification or as a source of flame-retardant properties in the resulting polymer.

Supramolecular Assemblies: The planar aromatic ring and the hydrogen-bonding capability of the lactam group make 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one a candidate for the construction of supramolecular assemblies. Hydrogen bonding between the lactam N-H and carbonyl groups could lead to the formation of tapes or sheets, while π-π stacking interactions between the aromatic rings could further stabilize these structures. The bromine atom could also participate in halogen bonding to direct the self-assembly process.

Sensors: The benzazepine scaffold could be functionalized to create chemical sensors. For example, the introduction of a fluorophore onto the aromatic ring via a cross-coupling reaction could lead to a fluorescent sensor. The binding of an analyte to a receptor site, also engineered into the molecule, could then induce a change in the fluorescence signal. The specific design and synthesis of such sensors based on this benzazepine are yet to be reported.

Development of Chemical Probes for Fundamental Biological Mechanisms (non-clinical mechanistic studies)

Chemical probes are essential tools for dissecting complex biological processes. The benzazepine core is a well-known pharmacophore, and derivatives of this scaffold have been explored for their interactions with various biological targets. 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one could serve as a starting point for the development of such probes.

The bromine atom can be a useful feature in a chemical probe. It can be used as a site for the attachment of reporter tags, such as fluorophores or biotin, via cross-coupling reactions. Furthermore, the bromine atom can be replaced with a radioactive isotope, such as ⁷⁶Br or ⁷⁷Br, to create radiolabeled probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, respectively. This would allow for the non-invasive visualization and quantification of the probe's distribution in a biological system. However, it must be emphasized that no such probes based on 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one have been described in the literature to date.

Role in Mechanistic Organic Chemistry Investigations

The study of reaction mechanisms provides the fundamental understanding needed to develop new synthetic methods. The unique structural features of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one could be leveraged to investigate various aspects of organic chemistry.

The reactivity of the lactam ring, particularly its susceptibility to hydrolysis or other nucleophilic attacks, could be studied to understand the influence of the fused aromatic ring and the seven-membered ring conformation on amide reactivity. The bromine atom on the aromatic ring can also be used as a probe to study the electronic effects of the benzazepine scaffold on the reactivity of the aromatic ring in electrophilic or nucleophilic aromatic substitution reactions.

Furthermore, the molecule could be used as a model system to study the conformational dynamics of seven-membered rings, which are of significant interest in stereochemistry and drug design. The specific influence of the bromine substituent on these dynamics could also be a subject of investigation. While these are plausible areas of study, there are currently no published mechanistic investigations that specifically utilize 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

Challenges and Future Directions in Research on 3h 2 Benzazepin 3 One, 7 Bromo 1,2,4,5 Tetrahydro

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of benzazepinones is the development of synthetic pathways that are not only high-yielding but also environmentally benign. Traditional methods for constructing the seven-membered azepine ring often rely on multi-step sequences that may involve harsh reagents, stoichiometric amounts of promoters, and significant solvent waste. researchgate.net

Future research is progressively focused on "green chemistry" principles to mitigate these issues. This includes:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems (e.g., transition metals) can significantly improve atom economy. For instance, iridium-catalyzed asymmetric hydrogenation has been effectively used for synthesizing chiral tetrahydro-3-benzazepine motifs. nih.govacs.org Exploring similar catalytic cyclizations or C-H activation strategies could lead to more direct and efficient routes.

Alternative Solvents and Conditions: Research into replacing hazardous organic solvents with greener alternatives like water or supercritical fluids is crucial. nih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for related heterocyclic systems. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Approaches

Parameter Conventional Route (e.g., Multi-step Classical) Future Sustainable Route
Catalyst Stoichiometric (e.g., Lewis acids) Catalytic (e.g., Transition metal, Biocatalyst)
Solvent Chlorinated solvents (e.g., DCM) Water, Ethanol, or solvent-free
Energy Input Prolonged heating under reflux Microwave irradiation or ambient temperature
Atom Economy Low to moderate High
Waste Generation Significant Minimized
Number of Steps Multiple, with intermediate purifications Fewer steps, potentially one-pot reactions nih.gov

Exploration of Novel Reactivity Pathways and Transformations

The structure of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one features two key reactive sites: the aryl bromide and the lactam moiety. The full chemical space accessible from this scaffold remains largely unexplored.

Future research should focus on leveraging these functional groups for diversification:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). These transformations would allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl groups), enabling the synthesis of extensive compound libraries. Copper-catalyzed cross-coupling has been successfully applied to similar brominated heterocyclic systems. researchgate.net

Lactam Chemistry: The N-H group of the lactam can be functionalized through alkylation or arylation to introduce further diversity. Furthermore, ring-opening reactions of the lactam could provide access to novel linear amino acid derivatives, which are valuable building blocks in peptidomimetics.

Photoredox and Electrochemical Synthesis: Modern synthetic methods like photoredox catalysis and electrosynthesis offer unique reactivity pathways under mild conditions. nih.gov Exploring these technologies could uncover novel transformations of the benzazepinone (B8055114) core that are inaccessible through traditional thermal methods.

Integration with Flow Chemistry and Automation Technologies

Scaling up laboratory syntheses often presents challenges related to safety, reproducibility, and process control. nih.gov Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to bridge the gap between lab-scale discovery and industrial production. neuroquantology.comresearchgate.net

The application of these technologies to the synthesis of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one offers several advantages:

Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time. neuroquantology.com This is particularly beneficial for handling hazardous reagents or highly exothermic reactions safely by minimizing the volume of reactive material at any given moment. researchgate.net

Scalability and Reproducibility: Flow processes are inherently more scalable and reproducible than batch methods. neuroquantology.com Scaling up production simply involves running the system for a longer duration, avoiding the complex re-optimization often required for large-scale batch reactors.

Automation and Optimization: Integrating flow systems with automated platforms enables high-throughput screening of reaction conditions. soci.org This allows for rapid optimization of synthetic routes, leading to improved yields and purities in a fraction of the time required for manual optimization. neuroquantology.com The use of segmented flow can facilitate the creation of libraries for screening purposes. nih.gov

Table 2: Batch vs. Flow Chemistry for Benzazepinone Synthesis

Feature Batch Chemistry Flow Chemistry
Scalability Difficult, requires re-optimization Straightforward, "scale-out" by continuous operation
Heat Transfer Limited by surface area-to-volume ratio Excellent, high surface area-to-volume ratio
Mass Transfer Often inefficient, requires vigorous stirring Highly efficient and predictable mixing nih.gov
Safety Higher risk with hazardous reagents Inherently safer, small reaction volumes researchgate.net
Process Control Less precise control over parameters Precise digital control over temperature, pressure, time neuroquantology.com
Integration Difficult to integrate multiple steps "Telescoping" of multi-step sequences is feasible mdpi.com

Discovery of Unprecedented Supramolecular Interactions

Supramolecular chemistry involves the study of non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. bath.ac.uk These forces govern molecular recognition, self-assembly, and the properties of materials in the solid state. The potential of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one in supramolecular chemistry is an emerging area of interest.

Future research directions include:

Crystal Engineering: The lactam group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, and the aromatic ring capable of π-π stacking, make this molecule a prime candidate for crystal engineering. Studies could focus on designing and synthesizing co-crystals with other molecules to modulate physical properties like solubility and stability.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific and directional interactions with Lewis bases. Exploring this interaction could lead to the design of novel self-assembling systems and functional materials.

Host-Guest Chemistry: The rigid, three-dimensional shape of the benzazepinone scaffold could be exploited in the design of host molecules for the recognition and binding of specific guest species. bath.ac.uk Characterization techniques like X-ray crystallography will be essential to understand and confirm these supramolecular interactions. researchgate.net

Expanding the Scope of Non-Clinical Applications in Interdisciplinary Science

While benzazepine scaffolds are often associated with medicinal chemistry, their unique structural and electronic properties make them attractive for applications in other scientific fields. nih.gov A significant future direction is to explore the utility of 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one beyond the clinical context.

Potential interdisciplinary applications include:

Materials Science: The rigid heterocyclic core can be used as a building block for functional organic materials. After derivatization, these compounds could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of chemical sensors.

Polymer Chemistry: The molecule possesses functionalities that could allow it to serve as a monomer in polymerization reactions. For example, the lactam could potentially undergo ring-opening polymerization, or the aryl bromide could be used in cross-coupling polymerization to create novel polymers with unique thermal and mechanical properties, a concept explored for related heterocyclic systems.

Chemical Biology: The benzazepinone core can serve as a rigid scaffold for the design of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these probes could be used to investigate protein-protein interactions or to label specific cellular targets.

Table 3: Potential Non-Clinical Applications

Field Potential Application Rationale for Use
Materials Science Organic Electronics (e.g., OLEDs) Rigid scaffold provides thermal stability; electronic properties tunable via the bromo-substituent.
Polymer Chemistry Monomer for Novel Polymers Lactam ring for ring-opening polymerization; Aryl bromide for polycondensation reactions.
Chemical Biology Scaffold for Chemical Probes Provides a constrained 3D structure for designing specific molecular tools for biological research.
Agrochemicals Core structure for new pesticides/herbicides The benzazepine scaffold can be functionalized to interact with novel biological targets in pests.

Q & A

Basic: What are the optimal synthetic routes for 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves bromination of a precursor followed by cyclization to form the benzazepine core. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C for regioselectivity at the 7-position .
  • Cyclization: Employ palladium catalysts (e.g., Pd/C) under hydrogenation conditions (1–3 atm H₂) in ethanol or toluene .
  • Purification: Recrystallization from dioxane or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Optimization Strategies:

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading) .
  • Yield Tracking: Monitor intermediates via HPLC or TLC to identify bottlenecks .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution at C7 via downfield shifts ~7.2–7.9 ppm in aromatic regions) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 315/317 [M⁺] with Br isotope pattern) .
  • HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify purity and detect impurities (<0.5% per ICH guidelines) .

Advanced: How can computational modeling predict the reactivity of the brominated benzazepine core in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or COMSOL to model transition states and electron density maps. Focus on the C7-Br bond’s susceptibility to attack by nucleophiles (e.g., amines) .
  • Solvent Effects: Simulate polar aprotic solvents (DMF, DMSO) to assess their role in stabilizing intermediates .
  • Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How should researchers resolve contradictions in reported biological activity (e.g., receptor binding vs. in vitro cytotoxicity)?

Methodological Answer:

  • Dose-Response Analysis: Use IC₅₀/EC₅₀ assays to differentiate target-specific effects from off-target toxicity .
  • Receptor Profiling: Perform radioligand binding assays (e.g., GABAₐ receptors) with strict controls (e.g., diazepam as a positive control) .
  • Data Normalization: Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to account for batch-to-batch variability .

Advanced: What strategies mitigate instability of the benzazepine ring under acidic or basic conditions during derivatization?

Methodological Answer:

  • pH Control: Maintain reactions near neutral pH (6.5–7.5) using buffered systems (e.g., phosphate buffer) .
  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups at the 1-position to prevent ring-opening .
  • Real-Time Monitoring: Use in-situ FTIR to detect hydrolysis (C=O stretch at ~1660 cm⁻¹) and adjust conditions dynamically .

Basic: How can researchers design a robust impurity profiling protocol for this compound?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to generate degradation products .
  • LC-MS/MS: Identify impurities (e.g., de-brominated byproducts) with a Q-TOF mass spectrometer .
  • Quantification: Use external calibration curves for impurities (limit: 0.1% w/w) .

Advanced: What experimental and computational approaches validate the compound’s enantiomeric purity when chiral centers are present?

Methodological Answer:

  • Chiral HPLC: Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from TD-DFT calculations .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .

Basic: What safety protocols are critical when handling brominated benzazepines in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for reactions releasing HBr gas .
  • Waste Disposal: Neutralize brominated waste with 10% sodium thiosulfate before disposal .

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3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.